5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one
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Overview
Description
5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to an oxazolidinone ring. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one typically involves the reaction of 2-(benzyloxy)benzaldehyde with an appropriate amine and carbon dioxide source. One common method is the cyclization of 2-(benzyloxy)benzylamine with phosgene or triphosgene under basic conditions to form the oxazolidinone ring . The reaction is usually carried out in an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Studied for its role in developing new antibiotics, particularly against resistant bacterial strains.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant strains.
Uniqueness
5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one is unique due to its specific benzyloxy substitution, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of selectivity and potency in various applications.
Properties
CAS No. |
88693-97-4 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
5-(2-phenylmethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,17,18) |
InChI Key |
XKVAZYLCAVWBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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